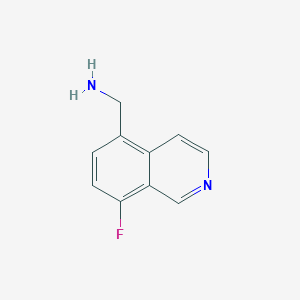
(8-Fluoroisoquinolin-5-yl)methanamine
Descripción general
Descripción
(8-Fluoroisoquinolin-5-yl)methanamine is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
(8-Fluoroisoquinolin-5-yl)methanamine is a synthetic compound derived from isoquinoline, notable for its potential therapeutic applications in various biological contexts. This compound has garnered interest due to its unique structural properties, particularly the presence of a fluorine atom, which can significantly influence its biological activity.
The molecular structure of this compound includes an isoquinoline backbone with a fluorine substituent at the 8-position and a methanamine side chain at the 5-position. The fluorination enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Similar compounds have been shown to target bacterial enzymes, leading to cell death, which suggests that this compound may exhibit antibacterial properties as well .
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibition of cancer cell proliferation at nanomolar concentrations. The fluorination at specific positions has been linked to increased potency, with some fluorinated analogs showing enhanced efficacy compared to their non-fluorinated counterparts .
Case Study:
A study evaluated the antiproliferative effects of various isoquinoline derivatives on cancer cell lines. The results indicated that fluorination at the 6-position (analogous to the 8-position in our compound) resulted in a threefold increase in potency against certain cancer cells. This suggests that this compound could also exhibit similar enhancements in anticancer activity .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary findings suggest that isoquinoline derivatives can inhibit bacterial growth by interfering with vital metabolic pathways. The presence of the fluorine atom may augment these effects by enhancing membrane permeability and bioavailability .
Research Findings
Propiedades
IUPAC Name |
(8-fluoroisoquinolin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDPWUZXZHXZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















